molecular formula C11H16ClNO2 B13342493 (7-Ethoxy-2,3-dihydrobenzofuran-2-yl)methanamine hydrochloride

(7-Ethoxy-2,3-dihydrobenzofuran-2-yl)methanamine hydrochloride

Cat. No.: B13342493
M. Wt: 229.70 g/mol
InChI Key: SYJOXTQEQALACK-UHFFFAOYSA-N
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Description

(7-Ethoxy-2,3-dihydrobenzofuran-2-yl)methanamine hydrochloride is a chemical compound that belongs to the class of benzofuran derivatives Benzofurans are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Ethoxy-2,3-dihydrobenzofuran-2-yl)methanamine hydrochloride typically involves the formation of the benzofuran ring system followed by the introduction of the ethoxy group and the methanamine moiety. One common method involves the cyclization of an appropriate phenol derivative with an alkylating agent under acidic conditions to form the benzofuran ring. The ethoxy group can be introduced via an etherification reaction, and the methanamine moiety can be added through reductive amination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(7-Ethoxy-2,3-dihydrobenzofuran-2-yl)methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group or the methanamine moiety can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran ketones, while reduction can produce benzofuran alcohols or amines.

Scientific Research Applications

(7-Ethoxy-2,3-dihydrobenzofuran-2-yl)methanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (7-Ethoxy-2,3-dihydrobenzofuran-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (2,3-Dihydrobenzofuran-2-yl)methanamine hydrochloride
  • (6-Methoxy-2,3-dihydrobenzofuran-2-yl)methanamine hydrochloride
  • (2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)methanamine hydrochloride

Uniqueness

(7-Ethoxy-2,3-dihydrobenzofuran-2-yl)methanamine hydrochloride is unique due to the presence of the ethoxy group at the 7-position, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H16ClNO2

Molecular Weight

229.70 g/mol

IUPAC Name

(7-ethoxy-2,3-dihydro-1-benzofuran-2-yl)methanamine;hydrochloride

InChI

InChI=1S/C11H15NO2.ClH/c1-2-13-10-5-3-4-8-6-9(7-12)14-11(8)10;/h3-5,9H,2,6-7,12H2,1H3;1H

InChI Key

SYJOXTQEQALACK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC2=C1OC(C2)CN.Cl

Origin of Product

United States

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